4,7,7-TRIMETHYL-3-[(2,2,2-TRICHLOROACETYL)OXY]BICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID
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Overview
Description
4,7,7-TRIMETHYL-3-[(2,2,2-TRICHLOROACETYL)OXY]BICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID is a complex organic compound with a molecular weight of 343.63 g/mol It is characterized by its bicyclic structure, which includes a trichloroacetyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-TRIMETHYL-3-[(2,2,2-TRICHLOROACETYL)OXY]BICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trichloroacetyl group: This step involves the reaction of the bicyclic intermediate with trichloroacetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of the synthetic route, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
4,7,7-TRIMETHYL-3-[(2,2,2-TRICHLOROACETYL)OXY]BICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the trichloroacetyl group or to reduce the carboxylic acid to an alcohol.
Substitution: The trichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4,7,7-TRIMETHYL-3-[(2,2,2-TRICHLOROACETYL)OXY]BICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7,7-TRIMETHYL-3-[(2,2,2-TRICHLOROACETYL)OXY]BICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function .
Comparison with Similar Compounds
Similar Compounds
4,7,7-Trimethyl-3-oxo-bicyclo[2.2.1]heptane-1-carboxylic acid: This compound lacks the trichloroacetyl group but shares the bicyclic core structure.
Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-: This compound has a similar bicyclic structure but different functional groups.
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: Another bicyclic compound with a different arrangement of functional groups.
Uniqueness
4,7,7-TRIMETHYL-3-[(2,2,2-TRICHLOROACETYL)OXY]BICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4,7,7-trimethyl-3-(2,2,2-trichloroacetyl)oxybicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl3O4/c1-10(2)11(3)4-5-12(10,8(17)18)6-7(11)20-9(19)13(14,15)16/h7H,4-6H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKGPXSVDZSZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2OC(=O)C(Cl)(Cl)Cl)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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